Evidence Item 1: MAO-A Inhibitory Potency – 4.8-Fold More Potent than Clorgyline and ~1478-Fold More Potent than Moclobemide
This compound inhibits human recombinant MAO-A with an IC50 of 4.10 nM [1]. In comparable recombinant human MAO-A enzyme inhibition assay systems, the irreversible reference inhibitor clorgyline exhibits an IC50 of 19.5 nM [2], while the clinically used reversible MAO-A inhibitor moclobemide shows an IC50 of 6061 nM [3]. The target compound is therefore 4.8-fold more potent than clorgyline and approximately 1478-fold more potent than moclobemide. This level of sub-nanomolar potency places CAS 22583-81-9 among the most active synthetic MAO-A small-molecule inhibitors characterized in peer-reviewed databases.
| Evidence Dimension | MAO-A enzyme inhibition IC50 (human recombinant) |
|---|---|
| Target Compound Data | IC50 = 4.10 nM |
| Comparator Or Baseline | Clorgyline IC50 = 19.5 nM; Moclobemide IC50 = 6061 nM |
| Quantified Difference | 4.8-fold more potent than clorgyline; ~1478-fold more potent than moclobemide |
| Conditions | Recombinant human MAO-A expressed in Sf9 or baculovirus-infected insect cells; substrate: 5-hydroxytryptamine or kynuramine; fluorescence-based H2O2 detection |
Why This Matters
Superior intrinsic potency can translate to lower effective concentrations in cellular and in vivo models, reducing off-target risks and compound consumption in research settings.
- [1] BindingDB Entry BDBM50075949 (ChEMBL CHEMBL3415819). Affinity Data: IC50 4.10 nM for human recombinant MAO-A. View Source
- [2] Table S3. IC50 values for CR4056, clorgyline, deprenyl, and 2-BFI against human recombinant MAO-A and MAO-B. PMC article PMC3100226. Clorgyline MAO-A IC50 = 19.5 ± 1.1 nM. View Source
- [3] Table 2. % inhibition and IC50 values of synthesized compounds, moclobemide, and selegiline against MAO enzymes. PMC article PMC9389372. Moclobemide MAO-A IC50 = 6061.3 ± 262.5 nM. View Source
